molecular formula C10H13BrClNO2 B6333277 Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride CAS No. 880347-43-3

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride

Cat. No.: B6333277
CAS No.: 880347-43-3
M. Wt: 294.57 g/mol
InChI Key: CQDQJGWBVXXNCB-FVGYRXGTSA-N
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Description

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2 It is a derivative of phenylalanine, an amino acid, and contains a bromine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-(3-bromophenyl)propanoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a phenylalanine derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-bromophenyl)propanoic acid or 3-(3-bromophenyl)propanone.

    Reduction: Formation of 3-phenylpropanoic acid or 3-phenylpropanone.

    Substitution: Formation of 3-(3-azidophenyl)propanoate or 3-(3-cyanophenyl)propanoate.

Scientific Research Applications

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to receptors or enzymes. Additionally, the amino group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-bromophenyl)propanoate: Lacks the amino group, making it less versatile in biological applications.

    3-(3-Bromophenyl)propanoic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its reactivity and solubility.

    3-(3-Bromophenyl)propanone:

Uniqueness

Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate Hydrochloride is unique due to the presence of both the amino group and the bromine atom on the phenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDQJGWBVXXNCB-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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